
4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by the name of BBIT and has been synthesized using various methods.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibitors
A study by Rewcastle et al. (1996) discussed the synthesis of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds are significant for their potential in cancer treatment due to their ability to inhibit EGFR.
Synthesis of Bromo-Dihydroisoquinolines
In another study, He et al. (2016) described the rhodium-catalyzed synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines. The research highlights the formation of bromonium ylides, which are crucial intermediates in organic synthesis.
Preparation of N-Substituted Dihydroisoquinolinones
Freeman et al. (2023) developed a method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds. The study, found here, outlines a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence, showcasing the versatility of these compounds in chemical synthesis.
Hypotensive Agents
A 2003 study by Kumar et al. explored quinazolinones as hypotensive agents. They synthesized a series of compounds demonstrating significant blood pressure-lowering activity, indicating the potential of these compounds in cardiovascular research.
Gold-Catalyzed Cycloaddition
Zhong et al. (2020) reported on the gold(I)-catalyzed intramolecular [4 + 2] cycloaddition of ortho-(N-tethered 1,6-diynyl)benzaldehydes to 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones. Their research, accessible here, contributes to the field of organic synthesis, particularly in the formation of complex cyclic structures.
Stereochemistry Studies
Collins et al. (1989) investigated the stereochemistry of some 3-amino(aryl)methylphthalides and the derived 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones. Their study, found here, enhances understanding of stereochemical properties in chemical compounds, which is crucial in the design of drugs and other active molecules.
Anticancer Activity
Xiong et al. (2022) synthesized 4-tetrazolyl-3,4-dihydroquinazoline derivatives with notable anticancer activity. Their approach and findings, detailed here, highlight the potential of these compounds in the treatment of cancer.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The synthesis pathway involves the use of various chemical reactions such as Friedel-Crafts acylation, reduction, and condensation reactions.", "Starting Materials": [ "4-bromobenzoyl chloride", "p-toluidine", "isoquinoline", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Friedel-Crafts acylation of isoquinoline with 4-bromobenzoyl chloride in the presence of aluminum chloride to form 4-bromobenzoylisoquinoline", "Step 2: Reduction of 4-bromobenzoylisoquinoline with sodium borohydride in ethanol to form 4-bromobenzoylisoquinoline-1(2H)-one", "Step 3: Condensation of 4-bromobenzoylisoquinoline-1(2H)-one with p-toluidine in the presence of acetic anhydride and sulfuric acid to form 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one", "Step 4: Purification of the final product by recrystallization from ethanol and water" ] } | |
Numéro CAS |
867135-67-9 |
Nom du produit |
4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one |
Formule moléculaire |
C23H17BrN2O2 |
Poids moléculaire |
433.305 |
Nom IUPAC |
4-(4-bromobenzoyl)-3-(4-methylanilino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C23H17BrN2O2/c1-14-6-12-17(13-7-14)25-22-20(21(27)15-8-10-16(24)11-9-15)18-4-2-3-5-19(18)23(28)26-22/h2-13H,1H3,(H2,25,26,28) |
Clé InChI |
LEDAVBSJQUYIKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)N2)C(=O)C4=CC=C(C=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



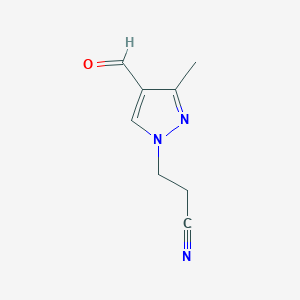
![N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2570164.png)
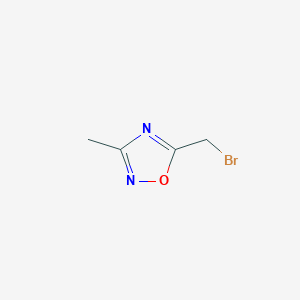
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2570166.png)
![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570168.png)
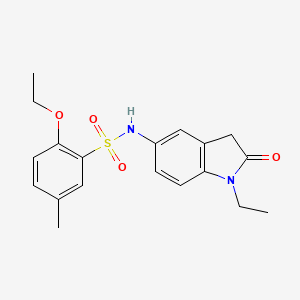
![propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2570170.png)
![5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570174.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)
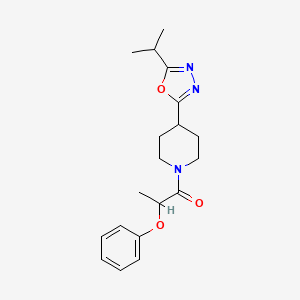
![2-[(Oxan-4-yl)amino]acetamide hydrochloride](/img/structure/B2570180.png)
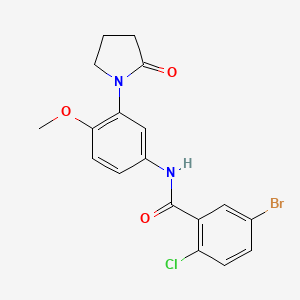
![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2570182.png)